4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

説明

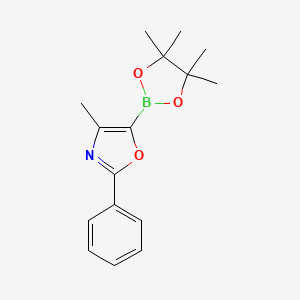

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is a boron-containing heterocyclic compound characterized by an oxazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 3. Its IUPAC name and SMILES notation (CC1=C(OC=N1)C1=CC=CC=C1)B1OC(C)(C)C(C)(C)O1 highlight the structural arrangement . The compound is commercially available with a purity of 97% (Thermo Scientific™, CAS 1034566-03-4) and is typically stored in amber glass bottles to ensure stability . Its molecular weight is 301.22 g/mol, and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactive boronate moiety .

特性

IUPAC Name |

4-methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-11-13(17-20-15(2,3)16(4,5)21-17)19-14(18-11)12-9-7-6-8-10-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUNQSMSAKRSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656416 | |

| Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-03-4 | |

| Record name | 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Boron Moiety: The dioxaborolane ring is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The boron moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution can introduce various functional groups into the molecule.

科学的研究の応用

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is used in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

作用機序

The mechanism of action of 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole involves its interaction with various molecular targets. The boron moiety can form stable complexes with other molecules, influencing their reactivity and stability. The oxazole ring can participate in various chemical reactions, contributing to the compound’s overall activity.

類似化合物との比較

Structural Analogues

The target compound belongs to a class of boronated heterocycles. Key structural analogues include:

Key Observations :

- Heterocycle Influence : The oxazole core in the target compound is more electron-deficient than thiazole derivatives (e.g., Compound 4), enhancing its reactivity in cross-coupling reactions . Conversely, benzoisoxazole derivatives exhibit extended π-conjugation, favoring optoelectronic applications .

- Substituent Effects : Halogenated analogues (e.g., Cl in Compound 4) display altered crystal packing due to halogen bonding, whereas the target compound’s methyl and phenyl groups prioritize steric effects .

Physicochemical Properties

Key Differences : The target compound’s stability under ambient conditions contrasts with halogenated thiazoles, which may degrade under harsh conditions . Benzoisoxazole derivatives exhibit superior photostability due to fused aromatic systems .

生物活性

4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Identifiers:

- IUPAC Name: this compound

- Molecular Formula: C16H20BNO2S

- Molecular Weight: 301.21 g/mol

- CAS Number: 690632-24-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate oxazole precursors with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for enhancing the compound's stability and biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10h | A549 | 0.56 |

| CA-4 | A549 | 1.0 |

| 10g | HL-60 | 100 nM |

These results indicate that the introduction of specific substituents can enhance the anticancer activity of oxazole derivatives significantly .

The mechanism by which these compounds exert their biological effects often involves the inhibition of tubulin polymerization. For example, compounds like 10h and CA-4 have shown comparable inhibition rates on tubulin assembly:

Case Studies

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various oxazole derivatives on human myeloid leukemia cell lines (HL-60 and U937), it was found that compound 10g inhibited tubulin polymerization by approximately 37.9%, while compound 10h showed an inhibition rate of 65.4% . This suggests that structural modifications can lead to enhanced biological activity.

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects induced by these compounds in cancer cells. The activation of caspase-3 was assessed after treating A549 cells with selected oxazole derivatives. The results indicated a significant increase in caspase activation (1.5 to 3-fold) compared to control groups . This highlights the potential for these compounds to induce programmed cell death in cancerous cells.

Q & A

Q. What are the recommended synthetic routes for preparing 4-methyl-2-phenyl-5-(pinacolboronate)-1,3-oxazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated oxazole precursor (e.g., 5-bromo-4-methyl-2-phenyloxazole) and a pinacol boronate ester. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed under inert conditions (N₂/Ar) in solvents like THF or DME. Reaction temperatures range from 60–100°C, with monitoring by TLC or HPLC . Post-reaction purification involves column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl vs. oxazole proton splitting patterns) and boron-adjacent carbons (broad signals due to quadrupolar relaxation) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles and confirms boronate ester geometry. SHELX software (e.g., SHELXL) is widely used for refinement .

- Elemental analysis : Validate purity by matching experimental vs. calculated C/H/N percentages .

Q. What precautions are necessary for handling the pinacol boronate group?

The boronate ester is moisture-sensitive. Storage under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) is critical. Avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis. Glovebox or Schlenk-line techniques are advised for synthesis and storage .

Advanced Research Questions

Q. How can contradictory NMR data for the oxazole-boronate moiety be resolved?

Discrepancies in ¹H/¹³C NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects (e.g., hindered rotation of the phenyl group) or residual solvent peaks . Use deuterated solvents with low proton content (e.g., DMSO-d₆ vs. CDCl₃) and perform variable-temperature NMR to distinguish dynamic vs. static disorder . For boron-related ambiguities, ¹¹B NMR or HSQC experiments can clarify bonding environments .

Q. What computational methods predict the compound’s electronic properties for catalytic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the boronate group and HOMO-LUMO gaps to predict reactivity in cross-coupling reactions. Parameters like absolute hardness (η) and electronegativity (χ) derived from ionization potentials (I) and electron affinities (A) (η = ½(I – A)) quantify charge-transfer tendencies .

Q. How does steric hindrance from the 4-methyl group affect Suzuki-Miyaura coupling efficiency?

The methyl group at C4 creates steric bulk near the oxazole ring, potentially slowing transmetalation steps. To optimize yields:

Q. What strategies address crystal packing disorder in X-ray structures of this compound?

Disorder in the pinacol boronate group or phenyl ring is common. Apply SHELXL restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. For severe disorder, refine alternate conformers with occupancy ratios. Validate using R1/wR2 residuals and check for Fourier map residuals (<0.5 eÅ⁻³) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。